N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

Catalog No.
S3145728
CAS No.
1105237-71-5
M.F
C22H24N4OS
M. Wt
392.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]pipe...

CAS Number

1105237-71-5

Product Name

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

IUPAC Name

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

Molecular Formula

C22H24N4OS

Molecular Weight

392.52

InChI

InChI=1S/C22H24N4OS/c27-22(23-15-18-7-3-1-4-8-18)26-13-11-25(12-14-26)16-21-24-20(17-28-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,23,27)

InChI Key

IRQXDUBAYXILNR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

solubility

not available

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a piperazine ring linked to a benzyl group and a thiazole moiety. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The general molecular formula for this compound is C20H22N2OSC_{20}H_{22}N_2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The structural formula can be represented as follows:

N benzyl 4 4 phenyl 1 3 thiazol 2 yl methyl piperazine 1 carboxamide\text{N benzyl 4 4 phenyl 1 3 thiazol 2 yl methyl piperazine 1 carboxamide}

This compound's design allows for potential interactions with various biological targets, making it of interest in medicinal chemistry.

The reactivity of N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide can be attributed to the functional groups present in its structure. It can undergo:

  • Amide Bond Formation: The carboxamide group can react with amines to form new amides.
  • Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
  • Reduction Reactions: The carbonyl group may be reduced to alcohols under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to facilitate further synthetic applications.

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been studied for its potential biological activities, particularly in pharmacology. Preliminary studies indicate that compounds with similar structures exhibit:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties: Certain piperazine derivatives have been linked to apoptosis in cancer cells.
  • CNS Activity: Compounds containing piperazine rings often exhibit psychoactive properties, making them candidates for further investigation in neuropharmacology.

The specific biological mechanisms of action for N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide require further research to elucidate its therapeutic potential.

The synthesis of N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide typically involves several key steps:

  • Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzylation: The introduction of the benzyl group can be performed using benzyl halides in the presence of bases.
  • Thiazole Synthesis: The thiazole moiety can be synthesized via condensation reactions between thioketones and aldehydes or through cyclization of thioamides.
  • Final Coupling Reaction: The final product is obtained by reacting the piperazine derivative with the thiazole compound under suitable conditions to form the desired amide bond.

These reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible antimicrobial and anticancer activities, it may serve as a lead compound for drug development.
  • Chemical Research: It can be used as a building block in organic synthesis and medicinal chemistry.
  • Biological Studies: Researchers may utilize this compound in studies aimed at understanding its mechanism of action or its interactions with biological targets.

Studies on N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide interactions are essential to determine its pharmacological profile:

  • Receptor Binding Studies: Investigating how this compound interacts with various receptors (e.g., serotonin or dopamine receptors) could reveal its psychoactive properties.
  • Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes (e.g., kinases) may provide insights into its potential therapeutic uses.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation could help establish its anticancer potential.

Several compounds share structural features with N-benzyl-4-[(4-pheny-l1,3-thiazol -2-y)methyl]piperazine -1-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
N-benzylpiperidineStructureLacks thiazole; primarily studied for CNS effects
4-(4-fluorophenyl)piperidineStructureFluorine substitution enhances lipophilicity
N-(4-methylphenyl)piperazineStructureMethyl group alters binding affinity

The uniqueness of N-benzyl -4 -[(4 -phen yl -1 ,3 -thiazol -2 -y )methyl ]pip er azine -1 -carb oxam ide lies in its combination of the piperazine core with both a benzyl and thiazole moiety, which may confer distinct biological properties compared to these similar compounds.

XLogP3

3.1

Dates

Last modified: 08-18-2023

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